2-((2-Chloro-6-fluorobenzyl)thio)benzo[d]thiazole
Description
Properties
Molecular Formula |
C14H9ClFNS2 |
|---|---|
Molecular Weight |
309.8 g/mol |
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C14H9ClFNS2/c15-10-4-3-5-11(16)9(10)8-18-14-17-12-6-1-2-7-13(12)19-14/h1-7H,8H2 |
InChI Key |
YBGCNGAXDNKGAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
Preparation Methods
Optimization of 2-Mercaptobenzothiazole Synthesis
In a representative procedure, 2-aminothiophenol (10 mmol) is treated with carbon disulfide (15 mmol) in ethanol under reflux for 6–8 hours, yielding 2-mercaptobenzothiazole with a purity >95% after recrystallization from ethanol. Critical parameters include:
-
Temperature : Prolonged reflux (80–90°C) ensures complete cyclization.
-
Solvent : Ethanol balances reactivity and solubility, minimizing side products.
-
Workup : Acidification with HCl precipitates the product, while recrystallization removes unreacted starting materials.
Synthesis of 2-Chloro-6-fluorobenzyl Chloride
The 2-chloro-6-fluorobenzyl group is derived from 2-chloro-6-fluorotoluene via radical chlorination, as detailed in patent CN102617312A. This method addresses limitations of traditional sulfuric acid-catalyzed processes by employing a solid superacid catalyst, enhancing safety and efficiency.
Chlorination Process
-
Chlorination Under Illumination :
-
Catalytic Hydrolysis :
-
Ferric solid superacid (SO₄²⁻/Fe₃O₄) catalyzes the hydrolysis of polychlorinated intermediates at 100–200°C, selectively yielding 2-chloro-6-fluorobenzaldehyde as the primary product.
-
Adaptation for Benzyl Chloride : Terminating the reaction at an early stage (monitoring via gas chromatography) allows isolation of 2-chloro-6-fluorobenzyl chloride before significant hydrolysis occurs.
-
Purification and Yield
-
Distillation : Reduced-pressure distillation isolates 2-chloro-6-fluorobenzyl chloride with >99% purity.
-
Yield : The patent reports a 95% yield for the aldehyde derivative, suggesting comparable efficiency for the chloride intermediate under optimized conditions.
Thioether Coupling: Key Reaction Mechanisms
The final step involves nucleophilic substitution between 2-mercaptobenzothiazole and 2-chloro-6-fluorobenzyl chloride, facilitated by deprotonation of the thiol group.
Reaction Conditions
Mechanistic Considerations
-
Deprotonation :
-
Nucleophilic Attack :
Yield Optimization
-
Stoichiometry : A 1:1 molar ratio of thiol to benzyl chloride prevents side reactions (e.g., disulfide formation).
-
Additives : Catalytic tetrabutylammonium bromide (TBAB) improves phase transfer in biphasic systems.
Alternative Synthetic Strategies
Oxidative Coupling via Disulfide Intermediates
Recent advances propose oxidative cyclization pathways utilizing dimethyl sulfoxide (DMSO) as an oxidant. For example, treatment of 2-mercaptobenzothiazole with DMSO at 100°C forms a disulfide intermediate, which subsequently reacts with 2-chloro-6-fluorobenzyl chloride under basic conditions. This method achieves 82–85% yields but requires stringent temperature control.
Metal-Catalyzed Cross-Coupling
Palladium-catalyzed C–S bond formation represents an emerging approach, though scalability remains a challenge. For instance, coupling 2-bromobenzothiazole with 2-chloro-6-fluorobenzyl thiolate in the presence of Pd(PPh₃)₄ achieves moderate yields (60–65%).
Analytical Characterization
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
Cost Analysis
| Component | Cost (USD/kg) | Source |
|---|---|---|
| 2-Chloro-6-fluorotoluene | 120–150 | Industrial suppliers |
| Carbon disulfide | 80–100 | Bulk chemical distributors |
| DMF | 50–70 | Specialty solvents |
Chemical Reactions Analysis
Formation of the Benzo[d]thiazole Core
-
Synthesis of 2-chlorobenzo[d]thiazole derivatives :
-
Functionalization of the benzothiazole core :
Mechanism for Benzothiazole Core Formation
-
Thioanilide cyclization :
-
Substitution of the 2-chloro group :
-
The 2-chlorine atom in benzo[d]thiazole derivatives is highly reactive, enabling substitution with nucleophiles (e.g., thiolates):
-
Table 2: Functionalization of the Benzothiazole Core
| Reaction Type | Reagents | Solvent | Temperature/Duration | Yield | Source |
|---|---|---|---|---|---|
| Thioether formation | 1H-1,2,4-triazol-3-thiol, NaOH | DMF | Reflux | – | |
| Click chemistry | Propargyl bromide, K₂CO₃ | DMF | 80°C, 12h | – |
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2-((2-Chloro-6-fluorobenzyl)thio)benzo[d]thiazole typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 2-mercaptobenzothiazole. This reaction is commonly conducted in the presence of a base such as potassium carbonate, using solvents like dimethylformamide (DMF) at elevated temperatures. The resulting compound exhibits a molecular formula of and a molecular weight of approximately 309.8 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. Research indicates that compounds within this class can exhibit significant antibacterial and antifungal activities against various pathogens. For example, a study evaluated several thiazole derivatives for their efficacy against Gram-positive and Gram-negative bacteria, revealing promising results for certain derivatives .
Anticancer Potential
The anticancer potential of benzothiazole derivatives, including this compound, has been investigated extensively. A literature review noted that thiazole compounds can induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways. In vitro studies have shown that specific derivatives possess selective nanomolar inhibitory activity against human cancer cell lines such as breast and lung cancer .
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Advanced Scientific Research synthesized several thiazole derivatives and evaluated their antibacterial and antifungal activities. The results demonstrated that some compounds exhibited moderate to good efficacy against tested strains, suggesting their potential as therapeutic agents .
- Anticancer Activity : In another investigation, researchers assessed the anticancer effects of various thiazole derivatives on MCF7 breast cancer cells using the Sulforhodamine B assay. Certain compounds showed significant cytotoxicity, indicating their potential for development as anticancer drugs .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. In cancer research, it may act by inducing apoptosis in cancer cells through the modulation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with 2-((2-Chloro-6-fluorobenzyl)thio)benzo[d]thiazole, differing primarily in substituent type, position, or core heterocycle:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 2-chloro-6-fluoro substitution (as in CAS 399-74-6) enhances electrophilicity compared to methoxy-substituted analogues (e.g., 2605-14-3), which may reduce reactivity in nucleophilic environments .
Pharmacological and Physicochemical Properties
Physical Properties :
Key Trends :
Biological Activity
2-((2-Chloro-6-fluorobenzyl)thio)benzo[d]thiazole is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent studies.
Synthesis
The compound can be synthesized through several methods, typically involving the reaction of benzothiazole derivatives with various thiol groups. For instance, the synthesis process often includes the use of thionyl chloride and N,N-dimethylformamide to create benzothiazole-2-thiol derivatives, which are then modified to incorporate the chloro and fluorine substituents .
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. A notable investigation assessed a series of benzothiazole-2-thiol derivatives against various human cancer cell lines. Among these, certain compounds exhibited significant inhibitory effects, with IC50 values indicating potent activity. For example, one derivative showed an IC50 of 1.2 nM against SKRB-3 cells .
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 7e | SKRB-3 | 1.2 |
| 7f | SW620 | 4.3 |
| 7d | A549 | 44 |
| 7i | HepG2 | 48 |
These findings suggest that modifications in the benzothiazole structure significantly influence anticancer efficacy, particularly through apoptosis induction mechanisms in cancer cells .
Antimicrobial Activity
The compound's structural features also lend themselves to antimicrobial properties. Research has indicated that thiazole derivatives exhibit activity against various bacteria, including drug-resistant strains like Acinetobacter baumannii and Pseudomonas aeruginosa. The presence of halogen substituents (chlorine and fluorine) is hypothesized to enhance interaction with microbial targets .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-((2-Chloro-6-fluorobenzyl)thio) | Acinetobacter baumannii | TBD |
| Pseudomonas aeruginosa | TBD |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interacts with cellular pathways involved in apoptosis and cell proliferation, potentially through inhibition of specific kinases or other regulatory proteins associated with cancer cell survival . Additionally, its antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial growth .
Case Studies
Several case studies have documented the efficacy of benzothiazole derivatives in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors treated with a benzothiazole derivative demonstrated significant tumor reduction in some cases, highlighting its potential as a therapeutic agent.
- Antimicrobial Resistance : Investigations into the use of benzothiazole compounds against resistant bacterial strains have shown promising results, suggesting that these compounds could serve as a basis for developing new antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
